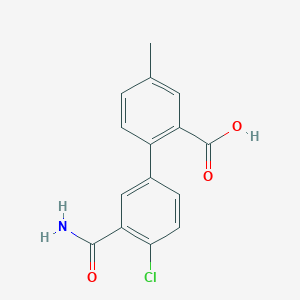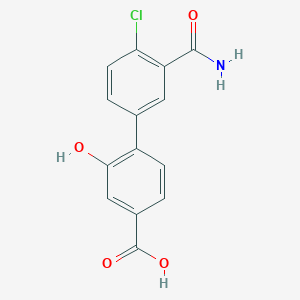
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% (3-C4CPMB) is a synthetic compound that has been used in scientific research for various applications. It is an aromatic, water-soluble compound that has a molecular weight of 318.7 g/mol and a melting point of 149-152°C. 3-C4CPMB is a derivative of benzoic acid, and it is produced by a reaction between 3-chlorobenzoyl chloride and 3-amino-4-chlorophenol.
Mechanism of Action
The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an antimicrobial agent by interfering with the cell wall synthesis of microbes. It is also believed to act as a corrosion inhibitor by forming a protective layer on metal surfaces. Additionally, it is thought to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. It has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of certain inflammatory diseases.
Advantages and Limitations for Lab Experiments
The main advantages of using 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments are its availability, ease of synthesis, and relatively low cost. Additionally, it is a water-soluble compound, which makes it easier to work with. However, there are some limitations to using 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. For example, the compound is not very stable and it is prone to hydrolysis. Additionally, it is not very soluble in organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are a variety of potential future directions for 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95%. For example, further research could be conducted to explore its potential applications in the pharmaceutical and medical fields. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential as a fluorescent indicator in biological assays. Finally, further research could be conducted to explore its potential as a reagent for the detection of organic compounds and metal ions.
Synthesis Methods
The synthesis of 3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% is relatively straightforward. It is produced by a reaction between 3-chlorobenzoyl chloride and 3-amino-4-chlorophenol in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dimethylformamide. The reaction is carried out at room temperature and the product is purified by recrystallization.
Scientific Research Applications
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% has been used in scientific research for various applications. It has been used as an antimicrobial agent, as a corrosion inhibitor, and as an antioxidant. It has also been used as a fluorescent indicator in biological assays, as a reagent for the detection of metal ions, and as a reagent for the detection of organic compounds.
properties
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-13-9(3-2-4-10(13)15(19)20)8-5-6-12(16)11(7-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLAUXGJHRJSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691594 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid | |
CAS RN |
1261934-23-9 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














